molecular formula C6H5Cl2NO B1321737 (3,6-Dichloropyridin-2-yl)methanol CAS No. 58804-10-7

(3,6-Dichloropyridin-2-yl)methanol

Cat. No. B1321737
CAS RN: 58804-10-7
M. Wt: 178.01 g/mol
InChI Key: YKQSLENDSAQNKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3,6-Dichloropyridin-2-yl)methanol" involves various chemical reactions and conditions. For instance, the synthesis of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] is achieved by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating the use of methanol as a solvent in the synthesis of pyridine-related compounds . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . These methods demonstrate the versatility of methanol in facilitating the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques. The crystal structure of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, X-ray crystallographic studies confirmed the monoclinic space group and detailed cell parameters, with the piperidine ring adopting a chair conformation . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of pyridine-related compounds in chemical reactions is highlighted in the displacement of pyridine-2-methanol from dichloro(pyridine-2-methanolato)gold(III) in acidic solution. This reaction involves a pre-equilibrium protonation of the oxygen, followed by ring opening at oxygen and subsequent displacement of the N-bonded pyridine-2-methanol . Such studies are crucial for understanding the behavior of pyridine derivatives in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. For example, the crystallographic data of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] provides information on the density and molecular dimensions, which are essential for understanding the material's properties . The spectroscopic techniques used in characterizing 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, such as IR and NMR, also contribute to the understanding of the compound's physical and chemical behavior .

Scientific Research Applications

  • Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

    • Application : Spiropyran 5,6′-dichloro-1,3,3-trimethylspiro [indoline-2,2′-2H-pyrano [3,2-h]quinoline] is used as a spectrophotometric and fluorescent probe for sensing sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione .
    • Method : The compound demonstrates a selective response toward glutathione in the presence of cysteine and methionine, allowing for the development of simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .
    • Results : The developed methods were applied to quantification of glutathione in dietary supplements and human urine .
  • Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Applications

    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of TFMP and its derivatives are an important research topic. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

    • Application : Spiropyran 5,6′-dichloro-1,3,3-trimethylspiro [indoline-2,2′-2H-pyrano [3,2-h]quinoline] (DTIQ) is used as an analytical agent for the determination of sulfur-containing amino acids and tripeptide .
    • Method : DTIQ selectively interacts with glutathione, which allows the development of spectrophotometric and fluorimetric methods for the quantification of glutathione .
    • Results : The developed methods were applied to quantification of glutathione in the dietary supplement and human urine .
  • Research Progresses and Applications of Fluorescent Protein Antibodies

    • Application : This research provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazine Alkaloids

    • Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications

    • Application : Diketopyrrolopyrrole (DPP) dyes have received more attention due to their high thermal and photochemical stability, efficient reactive oxygen species (ROS) generation and thermal effects, easy functionalization, and tunable photophysical properties .
    • Method : DPP is readily synthesized through the reaction of an aromatic nitrile with dialkyl succinate .
    • Results : DPP and its derivatives were originally developed as organic pigments. Due to their advantages, such as easy synthesis and excellent stability, they have been widely used in paints, inks, organic solar cells, fluorescent sensors, and so on .
  • Research Progress and Application of Single-Atom Catalysts

    • Application : Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Research and Application of Polypropylene

    • Application : This research provides a comprehensive review of recent research in Polypropylene (PP) and its advanced functional applications .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety information for “(3,6-Dichloropyridin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The signal word for this compound is "Warning" .

properties

IUPAC Name

(3,6-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSLENDSAQNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606155
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dichloropyridin-2-yl)methanol

CAS RN

58804-10-7
Record name (3,6-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

BOP (1.27 g, 2.9 mmol) was added to a THF (10 mL) solution containing 3,6-dichloropyridine-2-carboxylic acid (0.5 g, 2.6 mmol) and DIEA (0.55 mL, 3.2 mmol). After 5 minutes sodium borohydride (103 mg, 2.7 mmol) was added and the solution stirred at room temperature for 20 minutes. The solution was partitioned between ethyl ether and aqueous 1N HCl. The organic phase was washed with water, brine and dried over MgSO4. The solution was filtered, concentrated and the residue purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. LCMS2 1.32 min. (M+H)=178
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